N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide involves a multi-step process, starting typically with the reaction of sulfonyl chloride with primary amines to form the corresponding sulfonamide. This is followed by further functionalization through reactions such as benzylation or alkylation to introduce specific substituents. For instance, Brock A. Stenfors and F. Ngassa (2020) detailed a two-step synthesis leading to N-benzyl-4-methylbenzenesulfonamides, highlighting the potential approach for synthesizing related compounds (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide has been elucidated using techniques such as X-ray diffraction. The structural details reveal important features like bond lengths, angles, and the spatial arrangement of atoms, providing insights into the compound's potential interactions and reactivity. Ceylan et al. (2015) have demonstrated the utility of single-crystal X-ray diffraction in characterizing the crystal structure of a sulfonamide compound, offering a glimpse into the structural analysis that can be applied to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide and its derivatives encompasses a range of reactions, including but not limited to, sulfonation, amidation, and alkylation. These reactions are pivotal in modifying the compound's properties for specific applications. The decomposition and interaction with other chemical entities have been studied to understand its stability and potential as a precursor for more complex molecules. For example, the decomposition of N-hydroxybenzenesulfonamide has been explored, shedding light on its reactivity and the conditions under which it decomposes (Bonner & Ko, 1992).
Scientific Research Applications
1. CO2 Capture in Energy Research
- Application : The compound N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, is used in amine scrubbing, a technique for capturing CO2. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator in the mixed amine system for CO2 capture .
- Method : The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .
- Results : Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution are predicted and analyzed .
2. Drug Delivery in Biomedical Research
- Application : Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared for transport and delivery in pancreatic cell lines .
- Method : Reversible addition–fragmentation chain transfer (RAFT) polymerisation enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalised pHPMA polymer pro-drug, with diameters of the polymer particles ranging from 7–40 nm .
- Results : The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids .
3. Chelation in Chemical Research
- Application : Hydroxyethylethylenediaminetriacetic acid (HEDTA), a compound similar to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, is a tricarboxylic acid and amine. It is a hexadentate ligand and can chelate or form salts with many metals .
- Method : The interaction of divalent metal ions with HEDTA was studied .
- Results : The study provided insights into the chelation properties of HEDTA .
4. Drug Design in Pharmaceutical Research
- Application : Piperidines, which have a similar structure to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Method : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
- Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
5. Adhesive Properties in Material Science
- Application : Hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) with N′N-methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared to investigate the adhesive properties of hydrogels .
- Method : Free radical copolymerization was used to prepare the hydrogels. 2-Hydroxyethyl methacrylate (HEMA) and acrylamide (AAm) were used as comonomers and MBA and DOPA both as crosslinking agents at 0.1, 0.3, and 0.5 mol.-%, respectively .
- Results : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
6. Polymerization in Chemical Research
- Application : Hydroxyethylmethacrylate (also known as glycol methacrylate) is an organic compound that readily polymerizes. It is used to make various polymers .
- Method : The compound is typically polymerized under free radical conditions .
- Results : The resulting polymers have a wide range of properties and can be used in a variety of applications .
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTWXTZDDNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365476 | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
CAS RN |
14316-14-4 | |
Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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